molecular formula C15H14F3N3O3S B12733518 Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- CAS No. 141284-18-6

Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)-

Cat. No.: B12733518
CAS No.: 141284-18-6
M. Wt: 373.4 g/mol
InChI Key: LNXFRJRPKNNENM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is a complex organic compound with a unique structure that includes a benzamide core, a methyl group, a methylsulfonylamino group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Methylsulfonylamino Group: This step involves the reaction of the intermediate compound with a methylsulfonyl chloride in the presence of a base to form the methylsulfonylamino group.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Pyridine Ring: The final step involves the cyclization of the intermediate compound to form the pyridine ring, which can be achieved using various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-amino-N,3-dimethyl-: Similar structure with an amino group instead of the methylsulfonylamino group.

    3-methyl-N-(2,2,2-trifluoroethyl)benzamide: Contains a trifluoroethyl group instead of the trifluoromethyl group.

    3-METHYL-N-(2-OXO-2-(2-(2-(TRIFLUOROMETHYL)BENZYLIDENE)HYDRAZINO)ETHYL)BENZAMIDE: Similar structure with additional functional groups.

Uniqueness

Benzamide, 3-methyl-N-(2-((methylsulfonyl)amino)-5-(trifluoromethyl)-3-pyridinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylsulfonylamino group may contribute to its biological activity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.

Properties

CAS No.

141284-18-6

Molecular Formula

C15H14F3N3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-(methanesulfonamido)-5-(trifluoromethyl)pyridin-3-yl]-3-methylbenzamide

InChI

InChI=1S/C15H14F3N3O3S/c1-9-4-3-5-10(6-9)14(22)20-12-7-11(15(16,17)18)8-19-13(12)21-25(2,23)24/h3-8H,1-2H3,(H,19,21)(H,20,22)

InChI Key

LNXFRJRPKNNENM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=CC(=C2)C(F)(F)F)NS(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.